molecular formula C10H17Cl2N3O2S B1378564 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride CAS No. 1426290-48-3

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride

Cat. No.: B1378564
CAS No.: 1426290-48-3
M. Wt: 314.2 g/mol
InChI Key: SJKAGLXIDLQNIV-UHFFFAOYSA-N
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Description

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes, such as α-amylase, which is involved in carbohydrate metabolism . Additionally, this compound may interact with proteins involved in cell signaling pathways, potentially modulating their function .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been found to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Moreover, this compound may impact cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, thiazole derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to changes in gene expression and cell cycle progression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation. Over time, this compound may undergo chemical degradation, leading to a decrease in its biological activity . Long-term studies have shown that thiazole derivatives can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction can influence the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been found to localize in the mitochondria, where they can modulate mitochondrial function and energy production .

Preparation Methods

The synthesis of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors. The piperidine ring is then introduced through a series of nucleophilic substitution reactions. The final product is obtained by the reaction of the intermediate with hydrochloric acid to form the dihydrochloride salt. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride can be compared with other thiazole-containing compounds, such as:

Properties

IUPAC Name

1-[(2-amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c11-10-12-8(6-16-10)5-13-3-1-7(2-4-13)9(14)15;;/h6-7H,1-5H2,(H2,11,12)(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKAGLXIDLQNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CSC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride
Reactant of Route 2
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride
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1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride
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1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride
Reactant of Route 5
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride
Reactant of Route 6
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride

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